butyl 4-(2H-tetrazol-5-yl)benzoate
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Overview
Description
Butyl 4-(2H-tetrazol-5-yl)benzoate: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . This compound is characterized by the presence of a tetrazole ring attached to a benzoate moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with butanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Butyl 4-(2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to amines.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Chemistry: Butyl 4-(2H-tetrazol-5-yl)benzoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the properties of carboxylic acids in biological systems. This makes it a valuable tool in drug design and development .
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic applications. It is being investigated for its antibacterial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of butyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Losartan: A tetrazole derivative used as an antihypertensive agent.
Valsartan: Another tetrazole-containing drug used to treat high blood pressure.
Irbesartan: A tetrazole-based compound with antihypertensive properties.
Uniqueness: Butyl 4-(2H-tetrazol-5-yl)benzoate is unique due to its specific structure, which combines the tetrazole ring with a benzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
651769-10-7 |
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Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
butyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C12H14N4O2/c1-2-3-8-18-12(17)10-6-4-9(5-7-10)11-13-15-16-14-11/h4-7H,2-3,8H2,1H3,(H,13,14,15,16) |
InChI Key |
WLUILZMMKHKSQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
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